5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one
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Overview
Description
5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one is a heterocyclic compound containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted acetyl compound with a phosphorus-containing reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-thione: Similar structure but with a sulfur atom replacing the oxygen.
5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-selenone: Similar structure but with a selenium atom replacing the oxygen.
Uniqueness
5-Acetyl-2-methoxy-6-methyl-2H-1,2lambda~5~-oxaphosphinin-2-one is unique due to its specific combination of functional groups and the presence of a phosphorus atom in the ring structure
Properties
CAS No. |
65951-71-5 |
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Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
1-(2-methoxy-6-methyl-2-oxo-1,2λ5-oxaphosphinin-5-yl)ethanone |
InChI |
InChI=1S/C8H11O4P/c1-6(9)8-4-5-13(10,11-3)12-7(8)2/h4-5H,1-3H3 |
InChI Key |
NSJSAZPSHWZXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CP(=O)(O1)OC)C(=O)C |
Origin of Product |
United States |
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